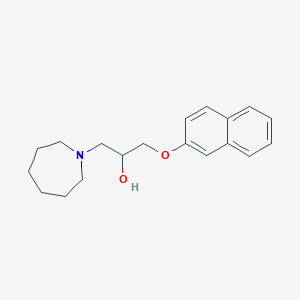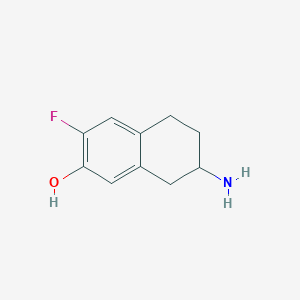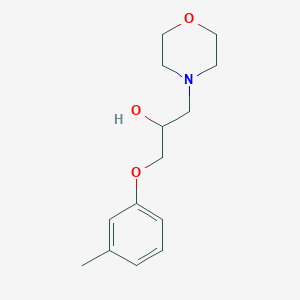![molecular formula C15H17N3O2 B12124604 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol CAS No. 88466-98-2](/img/structure/B12124604.png)
4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol: is a chemical compound with the following structural formula:
C24H32N2O2
.Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate starting materials. One common method is the reaction between 4-aminobenzaldehyde and 4-morpholinobutanone . The reaction proceeds through a cyclization step to form the pyrimidine ring.
Reaction Conditions::- The reaction typically occurs at elevated temperatures (around 100°C) under reflux conditions.
4-aminobenzaldehyde: reacts with in the presence of a suitable base (such as potassium carbonate) and a solvent (e.g., ethanol or methanol).
Industrial Production Methods:: Industrial-scale production may involve modifications to improve yield, scalability, and cost-effectiveness. specific industrial methods are proprietary and may not be widely disclosed.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions may occur at the phenyl or morpholine ring positions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various halogenating agents (e.g., bromine or chlorine) can induce substitution reactions.
Major Products:: The specific products formed depend on the reaction conditions. For example:
- Oxidation may yield hydroxylated or carboxylated derivatives.
- Reduction could lead to the corresponding alcohol or amine.
- Substitution reactions may result in halogenated derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: It may exhibit pharmacological properties, such as antiviral or anticancer effects.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets or signaling pathways.
Comparación Con Compuestos Similares
While there are related pyrimidine derivatives, the unique combination of the morpholine moiety and the phenyl group sets 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol apart.
Similar Compounds::- 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)pyrimidin-4-yl]phenol
- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
Propiedades
Número CAS |
88466-98-2 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethyl)-6-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C15H17N3O2/c19-15-13(10-18-6-8-20-9-7-18)16-11-17-14(15)12-4-2-1-3-5-12/h1-5,11,19H,6-10H2 |
Clave InChI |
UNLYELVPIXCBQV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(C(=NC=N2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B12124522.png)
![Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-](/img/structure/B12124529.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
![3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester](/img/structure/B12124535.png)
![N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12124540.png)
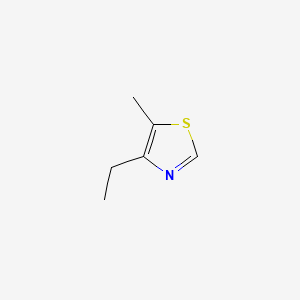

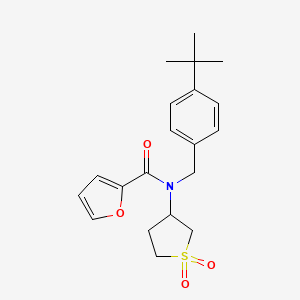
![4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B12124570.png)
